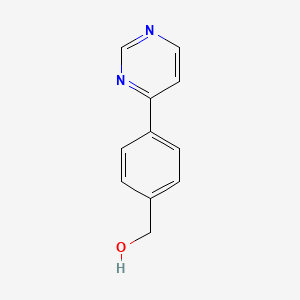
(4-(Pyrimidin-4-yl)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Pyrimidin-4-yl)phenyl)methanol is an organic compound with the molecular formula C11H10N2O It consists of a pyrimidine ring attached to a phenyl ring, which is further connected to a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for synthesizing (4-(Pyrimidin-4-yl)phenyl)methanol involves the reduction of the corresponding aldehyde, (4-(Pyrimidin-4-yl)phenyl)aldehyde, using a reducing agent such as sodium borohydride in a solvent like tetrahydrofuran. The reaction is typically carried out at room temperature, and methanol is added dropwise to the reaction mixture. The product is then purified through standard techniques such as extraction and chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form (4-(Pyrimidin-4-yl)phenyl)aldehyde or (4-(Pyrimidin-4-yl)phenyl)carboxylic acid, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form (4-(Pyrimidin-4-yl)phenyl)methane using strong reducing agents.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various functional groups onto the ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: (4-(Pyrimidin-4-yl)phenyl)aldehyde, (4-(Pyrimidin-4-yl)phenyl)carboxylic acid.
Reduction: (4-(Pyrimidin-4-yl)phenyl)methane.
Substitution: Various substituted derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
(4-(Pyrimidin-4-yl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (4-(Pyrimidin-4-yl)phenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- (4-(Pyrimidin-4-yl)phenyl)aldehyde
- (4-(Pyrimidin-4-yl)phenyl)carboxylic acid
- (4-(Pyrimidin-4-yl)phenyl)methane
Comparison: (4-(Pyrimidin-4-yl)phenyl)methanol is unique due to the presence of the methanol group, which imparts different chemical reactivity and physical properties compared to its analogs. For instance, the methanol group allows for hydrogen bonding, which can influence solubility and interaction with biological targets.
Propiedades
Número CAS |
1349717-72-1 |
|---|---|
Fórmula molecular |
C11H10N2O |
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
(4-pyrimidin-4-ylphenyl)methanol |
InChI |
InChI=1S/C11H10N2O/c14-7-9-1-3-10(4-2-9)11-5-6-12-8-13-11/h1-6,8,14H,7H2 |
Clave InChI |
WRZIEWSCHQCXIW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CO)C2=NC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Cyclopentyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B11800860.png)
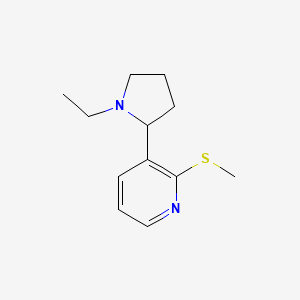
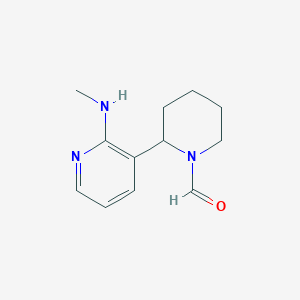

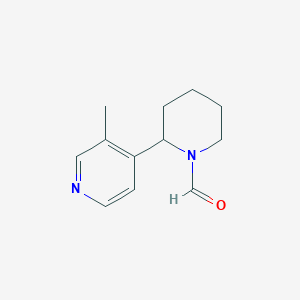
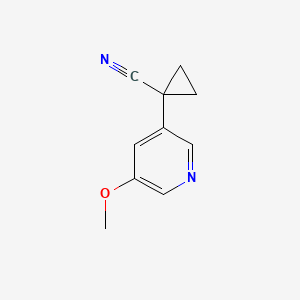
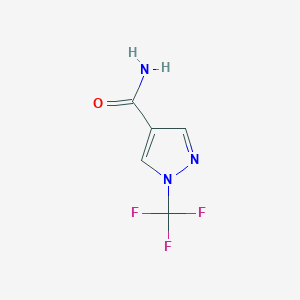
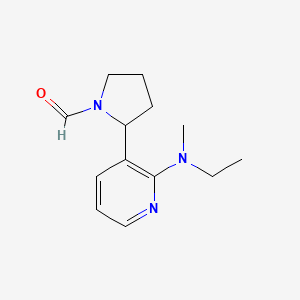

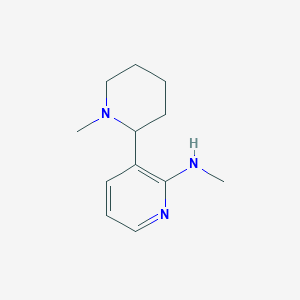
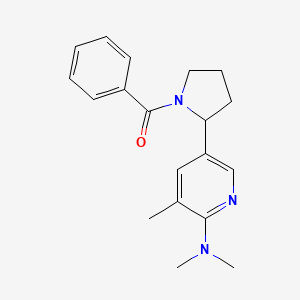
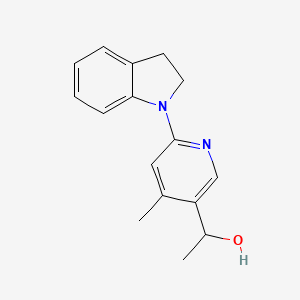
![1-(4-Fluoro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11800949.png)

